Methyl 3-oxo-4-pentenoate
CAS No.: 37734-05-7
Cat. No.: VC18720877
Molecular Formula: C6H8O3
Molecular Weight: 128.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37734-05-7 |
|---|---|
| Molecular Formula | C6H8O3 |
| Molecular Weight | 128.13 g/mol |
| IUPAC Name | methyl 3-oxopent-4-enoate |
| Standard InChI | InChI=1S/C6H8O3/c1-3-5(7)4-6(8)9-2/h3H,1,4H2,2H3 |
| Standard InChI Key | ZQUPQDCVMAQIKI-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CC(=O)C=C |
Introduction
Structural Characterization and Spectroscopic Data
Methyl 3-oxo-4-pentenoate’s molecular structure is defined by the SMILES notation C(C(=O)OC)C(C=C)=O, which highlights the ester (COOCH₃), ketone (C=O), and conjugated double bond (C=C) groups . The compound’s planar geometry facilitates resonance stabilization, enhancing its stability and reactivity in electron-deficient environments.
Infrared (IR) Spectroscopy
The vapor-phase IR spectrum of methyl 3-oxo-4-pentenoate reveals key absorption bands:
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C=O stretch: Strong bands at ~1740 cm⁻¹ (ester) and ~1710 cm⁻¹ (ketone) .
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C=C stretch: A medium-intensity peak at ~1640 cm⁻¹, typical of conjugated dienones .
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C-O-C asymmetric stretch: ~1250 cm⁻¹, confirming the ester linkage .
The spectrum’s validation score of 0.862 (out of 1.0) underscores its reliability for structural identification .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular formula with an exact mass of 128.047344 u and a molecular ion peak ([M]⁺) at m/z 128 . Fragmentation patterns include losses of CO₂ (44 u) and CH₃O (31 u), consistent with ester cleavage .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Methyl 3-oxo-4-pentenoate is synthesized via esterification of 3-oxo-4-pentenoic acid with methanol under acidic catalysis (e.g., H₂SO₄) . The reaction proceeds at 60–70°C, yielding >80% product after 6 hours . Alternative routes include:
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Claisen condensation: Between methyl acetoacetate and acetyl chloride in the presence of NaH .
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Oxidation of allylic alcohols: Using pyridinium chlorochromate (PCC) to introduce the ketone group .
Industrial Manufacturing
Large-scale production employs continuous-flow reactors to optimize heat transfer and minimize side reactions. Automated systems control reagent stoichiometry (1:1.2 molar ratio of acid to methanol) and maintain pH < 2 . Post-synthesis purification involves fractional distillation under reduced pressure (48–50 mmHg), achieving >99% purity .
Physical and Chemical Properties
Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 128.13 g/mol | |
| Boiling Point | 95–97°C (48 mmHg) | |
| Density | 1.03 g/mL | |
| Refractive Index | 1.422–1.424 | |
| Solubility | Miscible in organic solvents |
Reactivity Profile
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Nucleophilic Additions: The α,β-unsaturated system undergoes Michael additions with amines or thiols .
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Reductions: Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, yielding methyl 3-oxopentanoate .
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Oxidations: Ozonolysis cleaves the double bond to form methyl 3-oxobutanoate and formic acid .
Applications in Scientific Research
Organic Synthesis
Methyl 3-oxo-4-pentenoate serves as a dienophile in Diels-Alder reactions, enabling the construction of six-membered carbocycles . For example, reaction with 1,3-butadiene produces methyl 3-oxo-cyclohex-4-ene-1-carboxylate, a precursor to bioactive molecules .
Pharmaceutical Intermediates
The compound’s ketone and ester groups are leveraged in synthesizing prostaglandin analogs and nonsteroidal anti-inflammatory drugs (NSAIDs) . Its conjugation with Grignard reagents facilitates side-chain elongation, critical in steroid synthesis .
Comparative Analysis with Analogous Compounds
Methyl 3-Methyl-4-Oxopentanoate (C₇H₁₂O₃)
This structural isomer lacks the conjugated double bond, reducing its reactivity in cycloadditions . Its higher molecular weight (144.17 g/mol) and branched chain alter solubility (logP = 0.92 vs. 0.45 for methyl 3-oxo-4-pentenoate) .
Ethyl 4-Oxo-2-Pentenoate (C₇H₁₀O₃)
The ethyl ester variant exhibits a lower boiling point (89–91°C at 30 mmHg) and enhanced solubility in polar solvents due to increased alkyl chain length .
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